Cbz-D-allo-isoleucine
Overview
Description
Cbz-D-allo-isoleucine is a derivative of the amino acid isoleucine. It belongs to the class of amino acids and is characterized by the presence of a carbobenzoxy (Cbz) protecting group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
- Voltage-Gated Sodium Channels : Cbz-D-allo-isoleucine inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons. This suppression of excitatory impulses helps prevent seizures .
- Adenosine Reuptake Inhibition : By inhibiting presynaptic reuptake of adenosine, this compound enhances presynaptic inhibitory modulation of excitatory neurotransmitter release (e.g., glutamate). Reduced glutamate activity protects against seizures .
- Antimanic Effects : An inhibitory effect on central dopaminergic and noradrenergic neurotransmission may contribute to this compound’s antimanic effects .
Mode of Action
Preparation Methods
The preparation of Cbz-D-allo-isoleucine typically starts from D-isoleucine. The synthetic route involves the reaction of D-isoleucine with carbobenzoxy anhydride to introduce the Cbz protecting group . This esterification process is carried out under specific reaction conditions to ensure the successful introduction of the protecting group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Cbz-D-allo-isoleucine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cbz-D-allo-isoleucine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Cbz-D-allo-isoleucine can be compared with other similar compounds, such as:
L-isoleucine: A naturally occurring amino acid with a similar structure but different stereochemistry.
D-isoleucine: Another isomer of isoleucine with different biological properties.
L-allo-isoleucine: A diastereomer of isoleucine with distinct stereochemistry and properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and applications .
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426641 | |
Record name | Cbz-D-allo-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-45-0 | |
Record name | Cbz-D-allo-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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